2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide
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Description
The compound “2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide” has a CAS Number of 721916-24-1 . It has a molecular weight of 342.39 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H22N2O4/c1-12-7-13 (2)19 (14 (3)8-12)21-18 (22)11-25-16-6-5-15 (10-20-23)9-17 (16)24-4/h5-9H,10-11H2,1-4H3, (H,21,22) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. The research aimed to understand the metabolic pathways and the potential carcinogenicity of these compounds, suggesting complex metabolic activation that could involve similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Approach for Drug Design
Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, focusing on the creation of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. These syntheses provide insights into sustainable routes for designing drugs with reduced environmental impact, relevant to research on similar acetamide derivatives (Reddy, Ramana Reddy, & Dubey, 2014).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating a method for synthesizing antimalarial drugs. This research illustrates the precision in chemical modifications necessary for drug development, highlighting the relevance of studies on acetamide derivatives (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-7-13(2)19(14(3)8-12)21-18(22)11-25-16-6-5-15(10-20-23)9-17(16)24-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQMMJCNDHBTJ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=NO)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=N/O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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